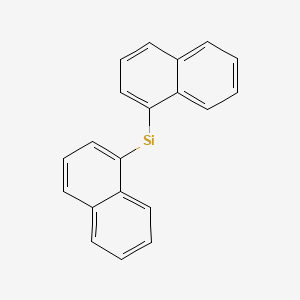
Bis(1-Naphtyl)silan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-Naphtyl)silan is an organosilicon compound characterized by the presence of two 1-naphthyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1-Naphtyl)silan can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:
2C10H7MgBr+SiCl4→(C10H7)2SiCl2+2MgBrCl
The resulting dichloride can then be further reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1-Naphtyl)silan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: Halogenation and other substitution reactions can modify the naphthyl groups or the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Bis(1-Naphtyl)silan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Bis(1-Naphtyl)silan exerts its effects depends on the specific application. In chemical reactions, the silicon center can act as a nucleophile or electrophile, facilitating various transformations. The naphthyl groups can also participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Bis(1-naphthylimino)acenaphthene: Known for its redox properties and applications in coordination chemistry.
1-Naphthyl-L-alanine: An amino acid derivative with distinct biological activities.
Uniqueness
Bis(1-Naphtyl)silan is unique due to its combination of silicon and naphthyl groups, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C20H14Si |
|---|---|
Molecular Weight |
282.4 g/mol |
InChI |
InChI=1S/C20H14Si/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
RNVPYUHOBSBKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si]C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
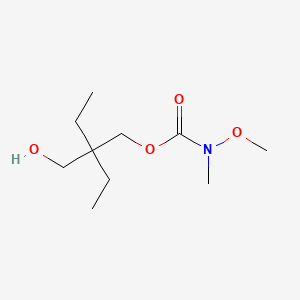
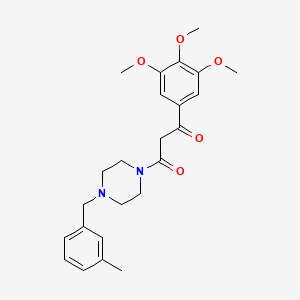
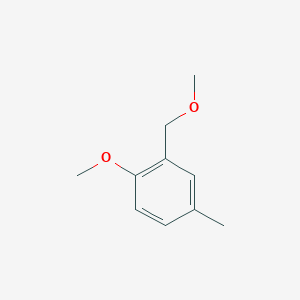
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
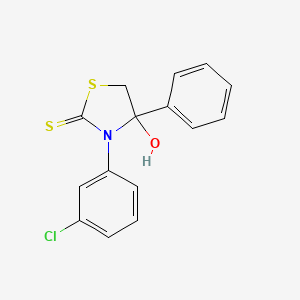
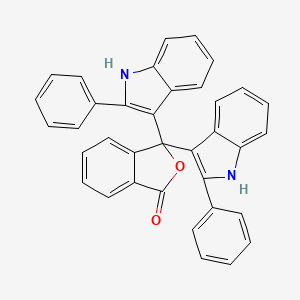
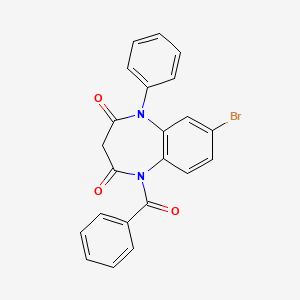

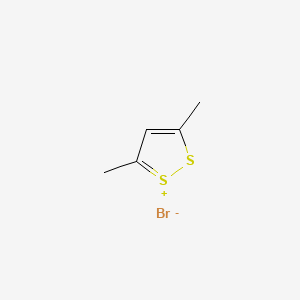
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)


